molecular formula C12H14BrNO2 B1507065 6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine] CAS No. 815580-04-2

6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]

Cat. No.: B1507065
CAS No.: 815580-04-2
M. Wt: 284.15 g/mol
InChI Key: QSCWHNHFKDAUST-UHFFFAOYSA-N
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Description

6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine] (molecular formula: C₁₂H₁₃BrNO₂, MW: 285.13) is a spirocyclic compound featuring a benzo[d][1,3]dioxine ring fused to a piperidine moiety via a spiro junction. The bromine substituent at the 6-position of the benzodioxine ring enhances its reactivity, making it a valuable intermediate in medicinal chemistry and drug discovery . Spiro compounds like this are increasingly studied for their conformational rigidity and diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

6-bromospiro[4H-1,3-benzodioxine-2,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-1-2-11-9(7-10)8-15-12(16-11)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCWHNHFKDAUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12OCC3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728926
Record name 6-Bromo-4H-spiro[1,3-benzodioxine-2,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815580-04-2
Record name 6-Bromo-4H-spiro[1,3-benzodioxine-2,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Multi-Step Synthesis Approach

The synthesis of 6-Bromo-4H-spiro[benzo[d]dioxine-2,4'-piperidine] typically involves the following key steps:

  • Formation of the benzo[d]dioxine core: This is generally achieved by ketalization or cyclization reactions involving salicylic acid derivatives and appropriate ketones or aldehydes under acidic conditions.
  • Spirocyclization to introduce the piperidine ring: The piperidine moiety is incorporated through cyclization reactions that create the spiro linkage between the benzo[d]dioxine and piperidine rings.
  • Bromination: Introduction of the bromine atom at the 6-position is carried out via electrophilic halogenation using bromine or brominating agents under controlled acidic conditions.
  • Optional esterification: In some derivatives, such as tert-butyl esters, esterification is performed to introduce protecting or functional groups.

Each step requires careful control of reaction parameters including temperature, solvent, reagent stoichiometry, and catalysts to ensure high yield and purity.

Specific Synthetic Protocols

A representative synthetic route for a related compound, tert-butyl 6-bromo-4H-spiro[benzo[d]dioxine-2,4'-piperidine]-1'-carboxylate, illustrates the general methodology:

  • Step 1: Preparation of the benzo[d]dioxine core via cyclization of salicylic acid derivatives with ketones in the presence of Lewis acids or trifluoroacetic acid anhydride.
  • Step 2: Spirocyclization with piperidine under reflux conditions in suitable solvents such as dichloromethane or ethanol, often with bases like piperidine to facilitate ring closure.
  • Step 3: Bromination using bromine in acetic acid to selectively introduce the bromine atom at the 6-position.
  • Step 4: Introduction of tert-butyl ester groups via esterification reactions where applicable.

This multi-step synthesis can be optimized for industrial scale by employing continuous flow reactors and automated systems to improve efficiency and reproducibility.

Optimization of Reaction Conditions

Lewis Acid Catalysis in Ketal Formation

The formation of the benzo[d]dioxine ring often involves ketalization of salicylic acid with ketones catalyzed by Lewis acids. Optimization studies reveal:

Entry Lewis Acid Yield (%) Notes
1 BF3·Et2O N.D. No detectable product
2 AlCl3 Trace Very low yield
7 ZnBr2 65 Moderate yield
8 ZnCl2 64 Moderate yield
11 SnCl4 91 High yield, optimal catalyst
12 AgOTf 92 (89)* High yield, excellent catalyst
14 AgNTf2 91 (90)* High yield

*Isolated yields in parentheses.

These data indicate that tin(IV) chloride and silver triflate salts are highly effective catalysts for the ketalization step, providing yields above 90% under mild conditions.

Solvent and Temperature Effects

  • Dichloromethane and ethanol are commonly used solvents for spirocyclization and bromination steps.
  • Reaction temperatures range from room temperature to reflux (40–120 °C) depending on the step.
  • Controlled slow warming from 0 °C to room temperature is sometimes employed to improve conversion rates in ketal formation.

Alternative and Advanced Methods

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been demonstrated to enhance reaction rates and yields in spiro compound formation, including brominated derivatives. This method reduces reaction times significantly (from hours to minutes) and improves environmental impact by minimizing solvent use and energy consumption. For example, spiro derivatives related to benzo[d]dioxine systems have been synthesized using microwave irradiation in ethanol/piperidine mixtures, yielding products with good purity and moderate to high yields.

Summary Table of Preparation Methods

Step Method/Conditions Key Reagents Yield Range Notes
Benzo[d]dioxine core formation Ketalization with ketones, Lewis acid catalysis (SnCl4, AgOTf) Salicylic acid, ketone, SnCl4/AgOTf 90–92% Optimized with Lewis acids, room temp to mild heating
Spirocyclization Reflux in ethanol or dichloromethane with piperidine base Piperidine, solvent Moderate to high Forms spiro linkage, requires monitoring
Bromination Bromine in acetic acid, controlled temperature Bromine, acetic acid High Selective 6-position bromination
Microwave-assisted synthesis Ethanol/piperidine, microwave irradiation Same as above Improved yields, shorter times Eco-friendly, efficient alternative

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine] can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium cyanide (NaCN) or sodium azide (NaN₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of compounds derived from spiro[benzo[d][1,3]dioxine]. For instance, derivatives synthesized through microwave-assisted methods exhibited moderate antimicrobial activities against various bacterial strains. This suggests that 6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine] and its analogs could serve as potential lead compounds for developing new antibiotics .

2. Anticancer Potential
Research indicates that spirocyclic compounds can interact with biological targets involved in cancer progression. The unique structure of 6-Bromo-4H-spiro[benzo[d][1,3]dioxine] may allow it to inhibit specific pathways that promote tumor growth. Preliminary studies are being conducted to evaluate its efficacy against different cancer cell lines.

Synthesis and Derivatives

The synthesis of 6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine] often involves bromination reactions followed by cyclization processes. Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties. For example, tert-butyl derivatives have been explored for improved solubility and bioavailability .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study published in a peer-reviewed journal highlighted the synthesis of several spiro compounds, including 6-Bromo-4H-spiro[benzo[d][1,3]dioxine]. The evaluation revealed that certain derivatives showed promising activity against Gram-positive bacteria, indicating potential therapeutic applications in treating infections .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was performed on a series of spiro compounds related to 6-Bromo-4H-spiro[benzo[d][1,3]dioxine]. This study aimed to identify structural features that contribute to enhanced biological activity. The findings suggested that modifications at specific positions on the piperidine ring significantly affected the compound's potency against cancer cell lines.

Mechanism of Action

The mechanism by which 6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine] exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogs with Varying Heterocycles

Oxygen-Containing Heterocycles
Compound Name Heterocycle System Substituents Molecular Weight Key Properties Reference
6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine] Benzo[d][1,3]dioxine + Piperidine 6-Bromo 285.13 High synthetic utility as a drug intermediate; bromine enhances electrophilicity
6-Bromo-2',3',5',6'-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4'-pyran] Benzo[d][1,3]dioxine + Pyran 6-Bromo 285.13 Pyran ring increases hydrophilicity; used in catalysis and material science
6-Bromospiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one Benzo[d][1,3]oxazine + Piperidine 6-Bromo, Ketone 322.19 Oxazine ring and ketone group improve binding to enzyme active sites
1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] Benzo[b][1,4]oxazepine + Piperidine 7-Bromo, Benzyl 387.31 Benzyl group enhances lipophilicity; explored as SCD1 inhibitor

Key Observations :

  • Replacement of the piperidine with pyran () or oxazepine () alters solubility and target specificity.
  • The ketone in oxazine derivatives () introduces hydrogen-bonding capacity, critical for enzyme inhibition.
Nitrogen-Containing Heterocycles
Compound Name Heterocycle System Substituents Molecular Weight Key Properties Reference
3'-Methyl-2',6'-diphenyl-1,3-dihydrospiro(benzo[d]imidazole-2,4'-piperidine) Benzo[d]imidazole + Piperidine 3'-Methyl, 2',6'-Diphenyl - Exhibits 88.8% DPPH radical scavenging (antioxidant)
Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one Pyrido[2,3-d][1,3]oxazin + Piperidine Ketone 219.25 Rigid structure enhances selectivity in CNS-targeted therapies

Key Observations :

  • Benzoimidazole derivatives () show significant antioxidant activity due to electron-rich aromatic systems.
  • Pyridooxazin spiro compounds () are explored for neurological applications owing to their blood-brain barrier permeability.

Substituent Variations and Functional Group Impact

Compound Name Key Substituents Effect on Properties Reference
tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate tert-Butoxycarbonyl (Boc) Boc protection improves stability during synthetic steps
6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride Hydrochloride salt Enhances aqueous solubility for in vivo studies
6-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde Pyrazole, Aldehyde Aldehyde enables conjugation reactions for biopolymer synthesis

Key Observations :

  • Protective groups like Boc () are critical for multi-step syntheses.
  • Salt forms () and reactive aldehyde groups () expand pharmacological and industrial applications.

Key Observations :

  • Brominated spiro compounds are versatile scaffolds; their activity depends on heterocycle choice and substituent positioning.
  • Microwave-assisted synthesis () improves yields and efficiency compared to conventional methods.

Biological Activity

6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine] is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antibacterial, anticancer, and other pharmacological properties.

  • IUPAC Name : 6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]
  • Molecular Formula : C17H22BrNO4
  • Molecular Weight : 384.27 g/mol
  • CAS Number : 895525-73-2

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 6-bromo derivatives against various pathogens. For instance, compounds with similar structures have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA).

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
6-Bromo derivative0.98 μg/mLMRSA
Similar quinazolinone3.90 μg/mLS. aureus ATCC 25923
Another derivative<1 μg/mLMRSA ATCC 43300

These findings suggest that modifications to the spiro structure can enhance antibacterial efficacy, potentially making it a candidate for further development in treating resistant bacterial infections .

Anticancer Activity

The anticancer potential of spiro compounds has been explored in several studies. The antiproliferative effects of various derivatives were tested on different cancer cell lines, demonstrating promising results.

Cell LineCompound TestedIC50 (μM)
A549 (lung cancer)6-Bromo derivative5.0
MCF7 (breast cancer)6-Bromo derivative8.0
HeLa (cervical cancer)6-Bromo derivative7.5

These results indicate that spiro compounds can selectively inhibit cancer cell growth while sparing normal cells, which is a critical factor in cancer therapy development .

The biological activity of 6-bromo derivatives is often attributed to their ability to interact with specific cellular targets. Molecular docking studies have suggested that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.

Case Study 1: Antibacterial Efficacy

A study evaluated the efficacy of a series of spiro compounds against MRSA and found that certain derivatives exhibited potent antibacterial activity with MIC values lower than traditional antibiotics. This study emphasizes the potential for developing new antimicrobial agents from spiro compounds .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of spiro derivatives against various human cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells via mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Q & A

Q. What are the established synthetic routes for 6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine], and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves spirocyclization strategies, leveraging brominated intermediates and piperidine precursors. Key steps include:

  • Spiro-ring formation : Use of acid-catalyzed cyclization or transition-metal-mediated coupling to fuse the benzo[d][1,3]dioxine and piperidine moieties .
  • Bromination : Electrophilic aromatic bromination at the C6 position using N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane, 0°C to RT) .
  • Purification : Chromatographic techniques (e.g., flash chromatography with CH2Cl2:MeOH:NH4OH gradients) to isolate the spirocompound in ≥95% purity .

Q. Yield Optimization Table :

StepConditionsYield (%)Purity (%)Reference
SpirocyclizationH2SO4 catalysis, 60°C, 12h4495
BrominationNBS, CH2Cl2, 0°C→RT, 4h7098

Q. What analytical techniques are critical for characterizing this spirocompound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms spirojunction via distinct piperidine (δ 2.5–3.5 ppm) and benzo[d][1,3]dioxine (δ 6.8–7.2 ppm) signals. Anomalies in coupling constants indicate stereochemical integrity .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular formula (e.g., [M+H]+ at m/z 344.13146 for C20H24NO3S+) .
  • Chromatography : UHPSFC-MS resolves spiro diastereomers and detects impurities at <0.5% levels .

Q. How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

  • Antimicrobial Assays : Microplate dilution against Mycobacterium tuberculosis (MIC ≤6.25 µg/mL) .
  • Neuroprotection Models : Cell viability assays (e.g., SH-SY5Y neurons under oxidative stress) with IC50 calculations .
  • Controls : Include structurally analogous spirocompounds (e.g., non-brominated derivatives) to isolate bromine’s role in activity .

Q. What stability challenges arise during storage and handling?

Methodological Answer:

  • Photodegradation : Light exposure induces piperidine ring dehydrogenation or aryl-bromine cleavage. Mitigate using amber vials and inert atmospheres .
  • Hygroscopicity : The spirocompound absorbs moisture, altering crystallinity. Store desiccated at –20°C .

Q. Which structural features influence reactivity in downstream derivatization?

Methodological Answer:

  • Bromine : Enables Suzuki coupling or nucleophilic substitution for functionalization (e.g., aryl/heteroaryl attachments) .
  • Spirocyclic Strain : The fused ring system limits steric accessibility; use bulky ligands (e.g., Pd(PPh3)4) to prevent side reactions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Piperidine Substitution : Replace the N-H with acyl groups (e.g., tert-butoxycarbonyl) to modulate lipophilicity and CNS penetration .
  • Benzodioxine Modifications : Introduce electron-withdrawing groups (e.g., NO2) at C6 to enhance electrophilic reactivity .

Q. What computational approaches predict binding interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with mycobacterial enoyl-ACP reductase (PDB: 4TZK). Key residues: Tyr158 (H-bond with dioxine oxygen) .
  • DFT Calculations : Analyze electron density maps (B3LYP/6-31G) to identify reactive sites for bromine substitution .

Q. How can low yields in spirocyclization be addressed?

Methodological Answer:

  • Catalyst Screening : Transition from H2SO4 to Lewis acids (e.g., BF3·Et2O) to reduce side-product formation .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12h to 45min, improving yields to 58% .

Q. What advanced chromatographic methods ensure batch-to-batch consistency?

Methodological Answer:

  • Chiral SFC : Use Chiralpak IG-U columns with CO2/EtOH gradients to separate enantiomers (α >1.2) .
  • LC-MS/MS : Quantify trace impurities (<0.1%) via MRM transitions (e.g., m/z 344→212 for parent ion) .

Q. How do photodegradation pathways inform formulation strategies?

Methodological Answer:

  • Degradant Identification : UPLC-QTOF detects hydroxylated byproducts (e.g., HP-3 from piperidine ring opening) .
  • Stabilizers : Add antioxidants (e.g., BHT) to formulations, reducing degradation by 40% under UV light .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]
Reactant of Route 2
6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]

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